4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a benzamide group, and a sulfonylated piperidine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.
Introduction of the Benzamide Group: The benzamide moiety is introduced through a coupling reaction, often using reagents such as benzoyl chloride and a suitable base.
Sulfonylation of Piperidine: The piperidine ring is sulfonylated using reagents like sulfonyl chlorides under basic conditions to form the sulfonylated piperidine intermediate.
Final Coupling: The final step involves coupling the sulfonylated piperidine intermediate with the thienopyrimidine-benzamide core under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Research: It is used in biological assays to study its effects on cellular processes and to identify potential targets for drug development.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms underlying various biological phenomena.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with a receptor, altering its signaling and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other similar compounds, such as:
4-((3-methylpiperidin-1-yl)sulfonyl)piperazin-2-one: This compound shares the sulfonylated piperidine moiety but differs in the core structure, which can lead to different chemical and biological properties.
4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid: This compound has a similar sulfonylated piperidine group but lacks the thienopyrimidine core, which may affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile compound for scientific research.
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-13-3-2-9-23(11-13)28(25,26)15-6-4-14(5-7-15)18(24)22-17-16-8-10-27-19(16)21-12-20-17/h4-8,10,12-13H,2-3,9,11H2,1H3,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPMXXUERDFTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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